Superior Potency in Prothrombotic Platelet Activation vs. Homocysteine
DL-Homocysteine thiolactone demonstrates significantly greater potency than its metabolic precursor, homocysteine (Hcy), in stimulating prothrombotic platelet activation in vitro [1]. This differential activity is critical for accurately modeling the thrombotic complications of hyperhomocysteinemia.
| Evidence Dimension | Potency required to stimulate platelet aggregation and superoxide anion generation |
|---|---|
| Target Compound Data | 0.1 - 1 μM (DL-Hcy thiolactone) |
| Comparator Or Baseline | 10 - 100 μM (DL-Homocysteine) |
| Quantified Difference | 100-fold higher potency for DL-Hcy thiolactone |
| Conditions | In vitro model of human blood platelets activated by thrombin. |
Why This Matters
This 100-fold difference in effective concentration is critical for experimental design; using the parent amino acid at comparable doses will not induce the same pathological pathways, whereas the thiolactone provides a relevant and potent tool for thrombosis research.
- [1] Olas, B., Kedzierska, M., & Wachowicz, B. (2008). Comparative studies on homocysteine and its metabolite-homocysteine thiolactone action in blood platelets in vitro. Platelets, 19(7), 520-527. View Source
